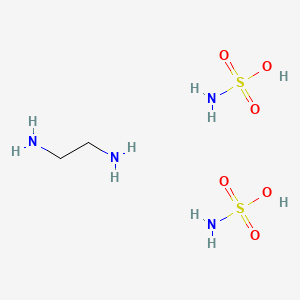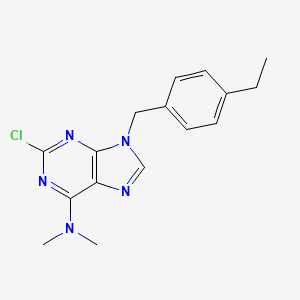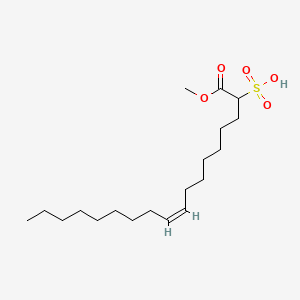
1-Methyl 2-sulphooleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl 2-sulphooleate is an organic compound characterized by the presence of a methyl group and a sulfonate group attached to an olefinic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl 2-sulphooleate can be synthesized through several methods. One common approach involves the sulfonation of 1-methyl olefin using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl 2-sulphooleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted olefinic compounds.
Scientific Research Applications
1-Methyl 2-sulphooleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl 2-sulphooleate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modification of their activity. Additionally, the olefinic structure allows for potential interactions with other biomolecules through π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
1-Methyl 2-sulfonate: Similar structure but lacks the olefinic double bond.
2-Methyl 3-sulphooleate: Similar structure but with a different position of the methyl and sulfonate groups.
1-Methyl 2-sulphothioate: Contains a sulfur atom instead of an oxygen atom in the sulfonate group.
Uniqueness: 1-Methyl 2-sulphooleate is unique due to its specific combination of a methyl group, sulfonate group, and olefinic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
64131-32-4 |
|---|---|
Molecular Formula |
C19H36O5S |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
(Z)-1-methoxy-1-oxooctadec-9-ene-2-sulfonic acid |
InChI |
InChI=1S/C19H36O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(20)24-2)25(21,22)23/h10-11,18H,3-9,12-17H2,1-2H3,(H,21,22,23)/b11-10- |
InChI Key |
KFCIJTJJZAJPSW-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC(C(=O)OC)S(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)OC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
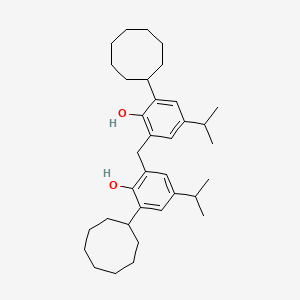
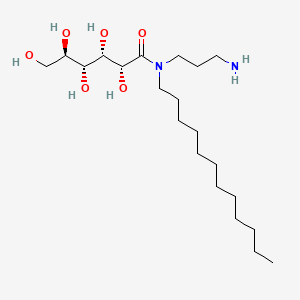

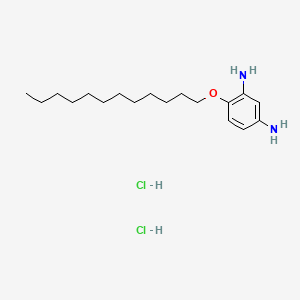
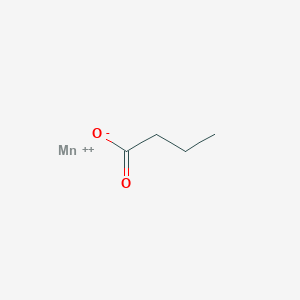

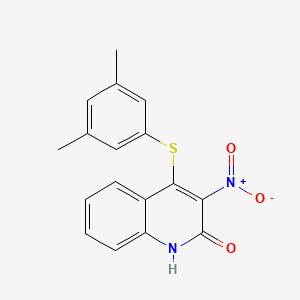

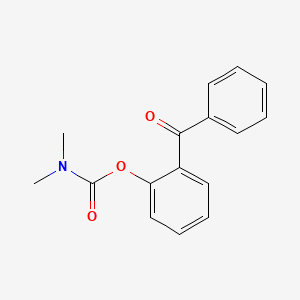
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
